2,2'-Methylenedianiline
Overview
Description
2,2’-Methylenedianiline, also known as 2,2’-Diaminodiphenylmethane, is an organic compound with the molecular formula C13H14N2. It is a derivative of aniline and is characterized by the presence of two amino groups attached to a methylene bridge, which connects two benzene rings. This compound is a solid at room temperature and is typically colorless or light yellow in appearance. It is known for its applications in the production of polymers, particularly polyurethanes, and is also used as an intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2’-Methylenedianiline is primarily synthesized through the condensation reaction of aniline with formaldehyde. This reaction is typically carried out in the presence of an acid catalyst, such as hydrochloric acid. The process involves the formation of an intermediate, N-benzylaniline, which subsequently undergoes rearrangement to form 2,2’-Methylenedianiline .
Industrial Production Methods: In industrial settings, the production of 2,2’-Methylenedianiline involves the use of large-scale reactors where aniline and formaldehyde are mixed and heated under controlled conditions. The reaction is catalyzed by hydrochloric acid, and the resulting product is neutralized with sodium hydroxide to yield the final compound. This method is efficient and allows for the production of significant quantities of 2,2’-Methylenedianiline .
Chemical Reactions Analysis
Types of Reactions: 2,2’-Methylenedianiline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form corresponding amines.
Substitution: The amino groups in 2,2’-Methylenedianiline can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nitrating agents are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,2’-Methylenedianiline has a wide range of applications in scientific research and industry:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and polymers.
Biology: Research studies utilize this compound to understand its effects on biological systems, particularly its toxicological properties.
Medicine: While not commonly used directly in medicine, its derivatives are explored for potential therapeutic applications.
Industry: It is a crucial component in the production of polyurethanes, which are used in foams, elastomers, and coatings
Mechanism of Action
The mechanism of action of 2,2’-Methylenedianiline involves its interaction with various molecular targets and pathways. In chemical reactions, it acts as a nucleophile due to the presence of amino groups, which can donate electrons. This property allows it to participate in substitution and condensation reactions. In biological systems, its mechanism of action is related to its ability to form reactive intermediates that can interact with cellular components, leading to potential toxic effects .
Comparison with Similar Compounds
4,4’-Methylenedianiline: Another isomer with similar applications but different structural properties.
2,4’-Methylenedianiline: An isomer that is less commonly used but still relevant in certain chemical processes.
Uniqueness: 2,2’-Methylenedianiline is unique due to its specific structural arrangement, which influences its reactivity and applications. Compared to its isomers, it has distinct properties that make it suitable for particular industrial and research applications .
Properties
IUPAC Name |
2-[(2-aminophenyl)methyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)15/h1-8H,9,14-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHKOAJUTRVTYSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=CC=CC=C2N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5064413 | |
Record name | 2,2'-Methylenedianiline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5064413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6582-52-1 | |
Record name | 2,2′-Methylenebis[benzenamine] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6582-52-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, 2,2'-methylenebis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006582521 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, 2,2'-methylenebis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,2'-Methylenedianiline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5064413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-methylenedianiline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.830 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 2,2'-methylenedianiline be used as a building block in the synthesis of metal complexes? What role does it play in the resulting structures?
A1: Yes, this compound can be utilized in the synthesis of molybdenum complexes. [] In the study by Cotton et al., it reacts with sodium molybdate and 2-aminoterephthalic acid to form a complex with extensive hydrogen bonding between pairs of centrosymmetrically-related molecules. [] The this compound acts as a ligand, coordinating to the molybdenum center through its nitrogen atoms. This coordination, along with the presence of other ligands and hydrogen bonding interactions, contributes to the overall three-dimensional structure of the resulting complex. []
Q2: Apart from its use in metal complexes, what other applications have been explored for this compound and its derivatives?
A2: Research has investigated the potential of this compound and its derivatives as catalysts for ring-opening polymerization (ROP) reactions. [] Notably, the study found that while this compound itself was not effective in catalyzing the ROP of ε-caprolactone, it did show activity towards the ROP of δ-valerolactone. [] This suggests a potential role for this compound and its derivatives in the synthesis of polymeric materials.
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